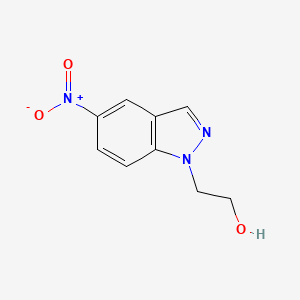

2-(5-nitro-1H-indazol-1-il)etanol

Descripción general

Descripción

“2-(5-nitro-1H-indazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7N3O3 . It is also known by other names such as “5-Nitro-1H-imidazole-1-ethanol” and "Metronidazole Impurity D" . The compound has a molecular weight of 157.13 g/mol .

Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The IUPAC name for the compound is “2-(5-nitroimidazol-1-yl)ethanol” and its InChI is "InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2" . The compound’s canonical SMILES is "C1=C(N(C=N1)CCO)N+[O-]" .Physical and Chemical Properties Analysis

The compound has a molecular weight of 157.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 157.04874109 g/mol .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indazol

Los derivados que contienen indazol representan uno de los heterociclos más importantes en las moléculas de fármacos . Los derivados de indazol diversamente sustituidos llevan una variedad de grupos funcionales y muestran actividades biológicas versátiles . Han ganado una atención considerable en el campo de la química medicinal .

Actividades Biológicas

Los derivados de indazol rara vez se encuentran en la naturaleza, pero este núcleo particular en una variedad de compuestos sintéticos posee una amplia gama de actividades farmacológicas, como antiinflamatorias, antiarrítmicas, antitumorales, antifúngicas, antibacterianas y anti-VIH .

Aplicaciones Anticancerígenas

Los compuestos que contienen indazol se han utilizado como fármacos anticancerígenos. Por ejemplo, niraparib se ha utilizado ampliamente para el tratamiento del cáncer de ovario epitelial recurrente, de trompas de Falopio o peritoneal primario, de mama y de próstata .

Tratamiento de la Hipertensión

Furlotti et al. informaron sobre el descubrimiento y la optimización de una serie de nuevos derivados de 3,4-dihidropirazino[1,2-b]indazol-1(2 H)-ona con el objetivo de desarrollar nuevos inhibidores del receptor 2A de la 5-hidroxitriptamina (5-HT 2A) para el tratamiento de la hipertensión .

Actividades Antiproliferativas

Se prepararon y evaluaron varias nuevas N -fenil-1H-indazol-1-carboxamidas por sus actividades antiproliferativas in vitro contra el panel de líneas celulares tumorales derivadas de nueve tipos de cáncer clínicamente aislados (leucemia, cáncer de pulmón de células no pequeñas, colon, SNC, melanoma, ovario, riñón, próstata y mama) .

Inhibidores de la Fosfoinositido 3-quinasa δ

Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositido 3-quinasa δ para el tratamiento de enfermedades respiratorias .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(5-nitro-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nitro group in 2-(5-nitro-1H-indazol-1-yl)ethanol can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of the nitro group in 2-(5-nitro-1H-indazol-1-yl)ethanol can generate reactive nitrogen species, which can affect signaling pathways such as the nitric oxide pathway. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-(5-nitro-1H-indazol-1-yl)ethanol exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule, resulting in changes in cellular function. For instance, the interaction of 2-(5-nitro-1H-indazol-1-yl)ethanol with oxidoreductases can inhibit their activity, leading to alterations in cellular redox balance . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products of 2-(5-nitro-1H-indazol-1-yl)ethanol can have different biochemical properties and may affect cellular function differently. Long-term studies have shown that prolonged exposure to 2-(5-nitro-1H-indazol-1-yl)ethanol can lead to cumulative effects on cellular processes, such as oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antimicrobial activity. At higher doses, 2-(5-nitro-1H-indazol-1-yl)ethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

2-(5-nitro-1H-indazol-1-yl)ethanol is involved in various metabolic pathways, primarily those related to the reduction of the nitro group. Enzymes such as nitroreductases play a crucial role in the metabolism of this compound. The reduction of the nitro group leads to the formation of reactive intermediates, which can further participate in biochemical reactions. These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-(5-nitro-1H-indazol-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-(5-nitro-1H-indazol-1-yl)ethanol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-(5-nitro-1H-indazol-1-yl)ethanol is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects. The localization of 2-(5-nitro-1H-indazol-1-yl)ethanol within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .

Propiedades

IUPAC Name |

2-(5-nitroindazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJLAPREGBZGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676556 | |

| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056619-14-7 | |

| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

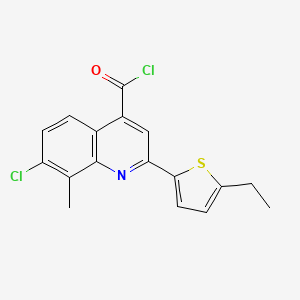

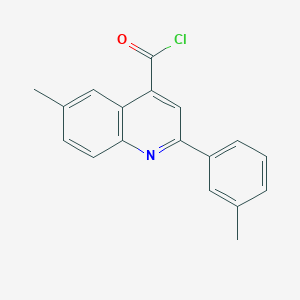

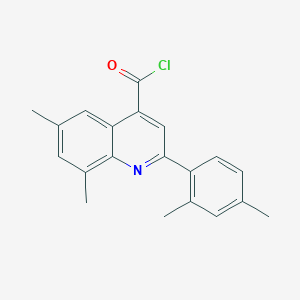

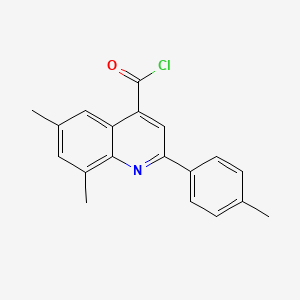

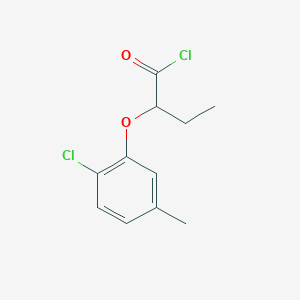

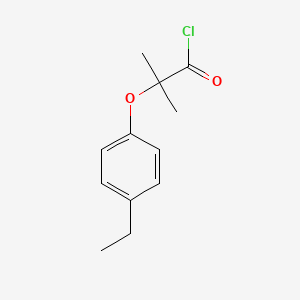

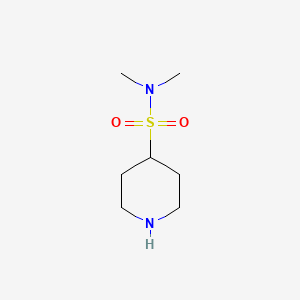

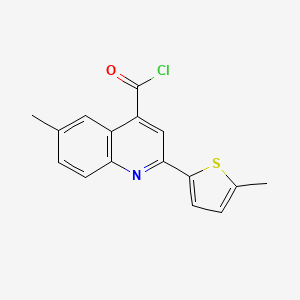

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

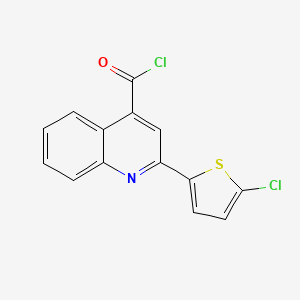

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)